Bis(trimethylsilyl)aminosilane
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Overview
Description
Bis(trimethylsilyl)aminosilane is an organosilicon compound with the molecular formula [(CH₃)₃Si]₂NH. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is a colorless liquid and is widely used in organic synthesis and organometallic chemistry due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)aminosilane is typically synthesized by treating trimethylsilyl chloride with ammonia. The reaction proceeds as follows: [ 2 (CH₃)₃SiCl + 3 NH₃ \rightarrow [(CH₃)₃Si]₂NH + 2 NH₄Cl ] Alternatively, ammonium nitrate together with triethylamine can be used .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of chlorosilanes with the corresponding amines. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)aminosilane undergoes various types of reactions, including:
Transamination: This reaction involves the exchange of amino groups between molecules.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ammonia and trimethylsilanol.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include chlorosilanes, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include various silylamines, silanols, and substituted silanes .
Scientific Research Applications
Bis(trimethylsilyl)aminosilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(trimethylsilyl)aminosilane exerts its effects involves the formation of silyl radicals. These radicals can undergo radical/radical cross-coupling reactions with various substrates, leading to the formation of new bonds and the synthesis of complex molecules . The compound’s ability to form stable silyl radicals makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a precursor in the synthesis of bis(trimethylsilyl)aminosilane.
Hexamethyldisilazane: Another organosilicon compound with similar properties and applications.
Bis(diethylamino)silane: Used in similar transamination reactions.
Uniqueness
This compound is unique due to its high reactivity and stability, which makes it an excellent reagent for various chemical reactions. Its ability to form stable silyl radicals and undergo transamination reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H18NSi3 |
---|---|
Molecular Weight |
188.47 g/mol |
InChI |
InChI=1S/C6H18NSi3/c1-9(2,3)7(8)10(4,5)6/h1-6H3 |
InChI Key |
UCSYTMUEJZRJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si])[Si](C)(C)C |
Origin of Product |
United States |
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